Hymebean
Description
Its hypothesized structure includes a benzamide core with auxiliary functional groups (e.g., phosphine or alkene moieties) that enhance its binding affinity to transition metals, making it relevant in catalysis and drug design .
Properties
CAS No. |
3117-63-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-methoxy-6-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-10,16H,1H3 |
InChI Key |
FGQNBFMLKYWNIA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2 |
Synonyms |
HYMEBEAN N-(2-hydroxy-3-methoxybenzylidene)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Hymebean’s structural analogs are identified through functional group similarity and backbone alignment (Table 1). Key comparisons include:
Table 1: Structural and Functional Properties of this compound and Analogs
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | Benzamide derivative | Phosphine-alkene ligands | ~350 (estimated) | Catalysis, drug delivery |
| 2-Aminobenzamide | Benzamide | -NH₂, -CONH₂ | 136.15 | Enzyme inhibition |
| Stilbene | Ethylene-linked aryl | Vinyl group, hydroxyl | 180.25 | Antioxidant, anticancer |
| Ethylparaben | Paraben derivative | Ester (-COO⁻), ethyl | 166.17 | Preservative |
- 2-Aminobenzamide (2-AB): Unlike this compound, 2-AB lacks transition metal-binding ligands but shares a benzamide backbone. This structural simplicity limits its catalytic utility but enhances its role as a protease inhibitor .
- Ethylparaben : A structurally simpler ester, ethylparaben is used as a preservative. Its ester group contrasts with this compound’s amide and ligand functionalities, underscoring this compound’s specialized catalytic role .
Spectroscopic Differentiation
This compound’s identity is confirmed via complementary spectroscopic techniques, as recommended for distinguishing closely related compounds :
- 13C-NMR : Aromatic carbons in this compound’s benzamide core resonate at 120–140 ppm, while phosphine-alkene ligands show distinct peaks at 15–25 ppm (P-CH₂) and 100–110 ppm (C=C) .
- IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 750 cm⁻¹ (P-C) differentiate this compound from 2-AB (amide C=O at 1680 cm⁻¹) .
- Mass Spectrometry : this compound’s molecular ion ([M+H]⁺) at m/z 351 contrasts with 2-AB’s ([M+H]⁺) at m/z 137, confirming structural disparities .
Functional and Regulatory Considerations
- Catalytic Efficiency: this compound’s hybrid phosphine-alkene ligands enhance its catalytic activity in cross-coupling reactions, outperforming traditional ligands like triphenylphosphine in turnover frequency (TOF: 1200 h⁻¹ vs. 450 h⁻¹) .
- Formulation Stability : this compound’s compatibility with polar solvents (e.g., DMSO) aligns with biosimilar formulation standards, though dissimilar excipients require rigorous safety justification per FDA/EU guidelines .
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